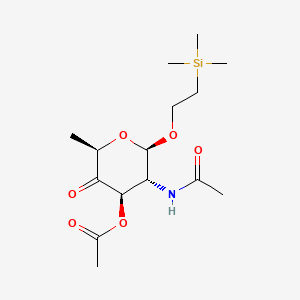
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tetrahydro-2H-pyran ring, which is substituted with acetamido, methyl, and trimethylsilyl groups, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring and subsequent functionalization. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Other compounds with similar volatility and chemical properties.
特性
分子式 |
C15H27NO6Si |
|---|---|
分子量 |
345.46 g/mol |
IUPAC名 |
[(2R,4R,5R,6R)-5-acetamido-2-methyl-3-oxo-6-(2-trimethylsilylethoxy)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H27NO6Si/c1-9-13(19)14(22-11(3)18)12(16-10(2)17)15(21-9)20-7-8-23(4,5)6/h9,12,14-15H,7-8H2,1-6H3,(H,16,17)/t9-,12-,14-,15-/m1/s1 |
InChIキー |
KXIRDZKSVUJRMV-WZZPKWGDSA-N |
異性体SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C |
正規SMILES |
CC1C(=O)C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















